molecular formula C25H28N4O2 B2431588 6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide CAS No. 1396873-23-6

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide

Cat. No.: B2431588
CAS No.: 1396873-23-6
M. Wt: 416.525
InChI Key: ORLWTAOGQQBTRE-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, a benzylpiperidine moiety, and an ethoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.

    Introduction of the Benzylpiperidine Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with 4-benzylpiperidine.

    Attachment of the Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group to the pyridazine ring, typically through an amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-benzylpiperidin-1-yl)-N-(2-methoxyphenyl)pyridazine-3-carboxamide
  • 6-(4-benzylpiperidin-1-yl)-N-(2-chlorophenyl)pyridazine-3-carboxamide

Uniqueness

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-2-31-23-11-7-6-10-21(23)26-25(30)22-12-13-24(28-27-22)29-16-14-20(15-17-29)18-19-8-4-3-5-9-19/h3-13,20H,2,14-18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLWTAOGQQBTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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